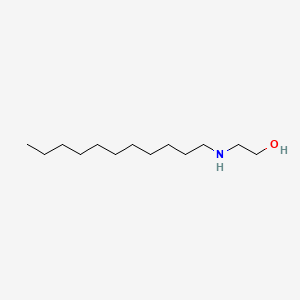
Benzyl tribromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl tribromoacetate is an organic compound with the molecular formula C9H7Br3O2. It is a derivative of acetic acid where the hydrogen atoms of the methyl group are replaced by bromine atoms. This compound is known for its significant reactivity due to the presence of three bromine atoms, making it a valuable reagent in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl tribromoacetate can be synthesized through the bromination of benzyl acetate. The process involves the reaction of benzyl acetate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective formation of the tribromo compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Benzyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of derivatives.
Reduction Reactions: The compound can be reduced to benzyl acetate using reducing agents like zinc and acetic acid.
Oxidation Reactions: It can be oxidized to this compound derivatives using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Reduction: Zinc dust and acetic acid are typical reagents used for the reduction process.
Oxidation: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed: The major products formed from these reactions include benzyl azide, benzyl thiocyanate, and benzyl acetate .
Scientific Research Applications
Benzyl tribromoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl tribromoacetate involves its reactivity with nucleophiles. The presence of three bromine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles to form substitution products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Benzyl bromoacetate: Similar in structure but with only one bromine atom, making it less reactive compared to benzyl tribromoacetate.
Benzyl dibromoacetate: Contains two bromine atoms and exhibits intermediate reactivity between benzyl bromoacetate and this compound.
Uniqueness: this compound is unique due to its high reactivity, which is attributed to the presence of three bromine atoms. This makes it a valuable reagent for synthesizing complex organic molecules and intermediates that are not easily accessible through other compounds .
Properties
CAS No. |
32919-04-3 |
|---|---|
Molecular Formula |
C9H7Br3O2 |
Molecular Weight |
386.86 g/mol |
IUPAC Name |
benzyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C9H7Br3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
JYMUNLHUZAPKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



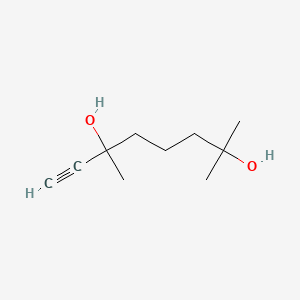

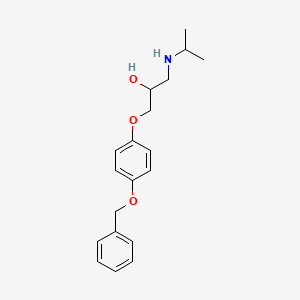
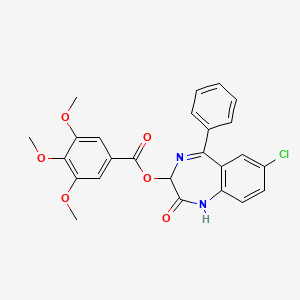
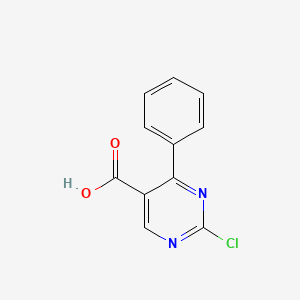
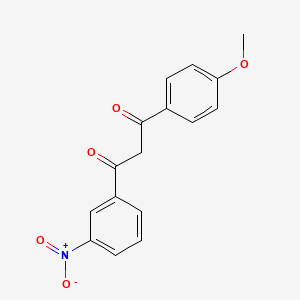
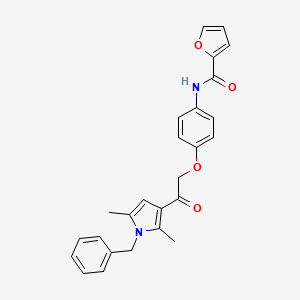

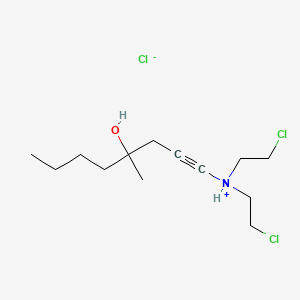
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
